molecular formula C6H7ClN2O2 B6146131 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 339987-19-8

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6146131
CAS RN: 339987-19-8
M. Wt: 174.6
InChI Key:
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Description

“5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H7ClN2O2 . It is a solid substance at room temperature . The compound is also known as “4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid” and has a molecular weight of 174.59 .


Synthesis Analysis

The synthesis of pyrazole compounds, including “5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The compound also contains a carboxylic acid group, an ethyl group, and a chlorine atom .


Physical And Chemical Properties Analysis

“5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 174.59 . The compound is stable under normal temperature and pressure conditions .

Future Directions

The future directions for “5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could also be a focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of ethyl hydrazinecarboxylate with 4-chloroacetyl chloride to form 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "4-chloroacetyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 4-chloroacetyl chloride in the presence of a base such as sodium hydroxide to yield 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using hydrochloric acid to yield the desired product, 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid.", "Step 3: The product is purified by recrystallization from ethanol and dried under vacuum." ] }

CAS RN

339987-19-8

Product Name

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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